N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]naphthalene-1-carboxamide
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Overview
Description
N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]naphthalene-1-carboxamide typically involves the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-indazole with naphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, where halogens or other substituents can be introduced using reagents like halogenating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogen atoms into the indazole ring .
Scientific Research Applications
N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]naphthalene-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylic acid share structural similarities and exhibit diverse biological activities.
Indazole derivatives: Compounds such as 1-phenyl-4,5,6,7-tetrahydro-1H-indazole and 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole have similar core structures and biological properties.
Uniqueness
N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]naphthalene-1-carboxamide is unique due to its specific combination of the indazole and naphthalene moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit a wider spectrum of biological activities compared to other similar compounds .
Properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-23-19-12-5-4-10-17(19)18(22-23)13-21-20(24)16-11-6-8-14-7-2-3-9-15(14)16/h2-3,6-9,11H,4-5,10,12-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCSBKDORQHQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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